The synthesis of 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide typically follows these steps:
For industrial applications, similar synthetic routes are utilized but optimized for large-scale production. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and yield while adhering to stringent quality control measures.
The molecular structure of 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can be described as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography if available.
2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide can participate in various chemical reactions:
The mechanism of action of 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide involves interactions with specific molecular targets:
Data on melting point, boiling point, and spectral properties (NMR, IR) would provide deeper insights into its physical characteristics.
The scientific applications of 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide include:
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a carboxamide functional group (–CONH–). This core structure enables diverse biological interactions through hydrogen bonding, π-stacking, and hydrophobic contacts. Historically, benzamides gained prominence with the discovery of procainamide (antiarrhythmic) and metoclopramide (anti-emetic), demonstrating the scaffold’s adaptability to target ion channels and dopamine receptors [3]. The therapeutic potential expanded with vorinostat (SAHA), a structurally simplified benzamide-derived histone deacetylase (HDAC) inhibitor approved for cancer therapy. Vorinostat emerged from truncating the complex natural product trichostatin A, retaining pharmacophore efficacy while improving synthetic accessibility and pharmacokinetics [3].
Table 1: Evolution of Key Benzamide-Derived Therapeutics
Compound | Therapeutic Application | Structural Innovation |
---|---|---|
Procainamide | Antiarrhythmic | Introduction of tertiary amine |
Metoclopramide | Anti-emetic | Substituted benzamide with chloroethylamine |
Vorinostat (SAHA) | Antineoplastic (HDACi) | Hydroxamic acid appendage |
2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide | Under investigation | Amino-acetamide spacer with dichlorobenzyl |
Modern benzamide optimization focuses on balancing molecular complexity with drug-likeness. As highlighted in structural simplification strategies, reducing nonessential rings or chiral centers in lead compounds (e.g., morphine → pentazocine) improves synthetic feasibility and pharmacokinetic profiles without compromising target engagement [3].
The 2,3-dichlorobenzyl moiety in 2-Amino-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide (MW: 275.17 g/mol; CAS: 1353951-50-4) is a critical pharmacophore element [1] [8]. Chlorine atoms at the ortho and meta positions enhance bioactivity through three mechanisms:
The N-isopropyl group contributes to lipophilicity modulation and conformational restraint. Comparative studies show that replacing tert-butyl with isopropyl reduces logP by ~0.45 units, aligning with ideal lipophilicity ranges (logP 1–3) for membrane permeability [6]. Fluorination of isopropyl groups further fine-tunes polarity; monofluorination decreases logP by ~0.4 units, while trifluorination increases it [6]. However, the non-fluorinated isopropyl in this compound balances hydrophobicity and synthetic economy.
Table 2: Impact of Substituents on Physicochemical Properties
Substituent | Hansch π-Value | Effect on logP | Biological Contribution |
---|---|---|---|
2,3-Dichlorobenzyl | 1.53 (Cl) ×2 | +0.6–0.8 | Enhanced target affinity & stability |
Isopropyl | 1.53 | +1.53 | Optimal steric bulk |
Cyclopropyl | 1.14 | +1.14 | Reduced logP alternative |
3-Oxetanyl | –0.80 | –0.80 | Polar alternative |
The 2-aminoacetamide linker (–NH–CH₂–CONH–) in this compound enables dual bioactivity:
Structurally, the amino-acetamide bridges the dichlorobenzyl and isopropyl groups, creating a "pharmacophore triad" that synergizes steric, electronic, and hydrogen-bonding properties. This design is evolutionarily consistent with natural product simplification, as seen in eribulin (halichondrin B derivative), where truncation retained tubulin-binding efficacy [3].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: